molecular formula C5H7NO B1198327 2-Methyl-3-oxobutanenitrile CAS No. 4468-47-7

2-Methyl-3-oxobutanenitrile

Cat. No.: B1198327
CAS No.: 4468-47-7
M. Wt: 97.12 g/mol
InChI Key: AMQCWPDDXYOEER-UHFFFAOYSA-N
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Description

It is a nitrile and a ketone, characterized by the presence of both a nitrile group (-CN) and a ketone group (C=O) in its structure . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

2-Methyl-3-oxobutanenitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-oxobutanenitrile can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-butanone with sodium cyanide in the presence of a base . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the reaction of this compound with hydroxylamine hydrochloride and sodium hydroxide in water. The mixture is heated to reflux for several hours, followed by cooling and partitioning.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and ketones.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxobutanenitrile depends on the specific reaction or applicationThe nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack by various reagents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-butanone
  • 2-Methyl-3-ketobutyronitrile
  • 3-Cyano-2-butanone
  • a-Methylacetoacetonitrile

Uniqueness

2-Methyl-3-oxobutanenitrile is unique due to the presence of both nitrile and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQCWPDDXYOEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336870
Record name 2-Methyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4468-47-7
Record name 2-Methyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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